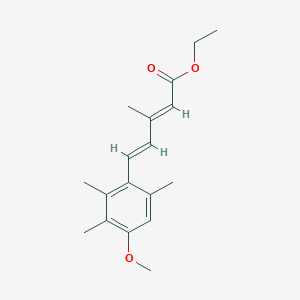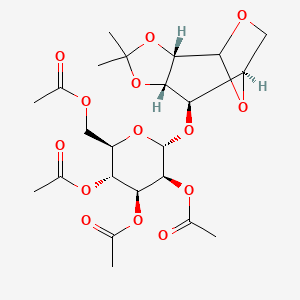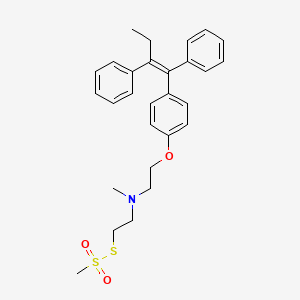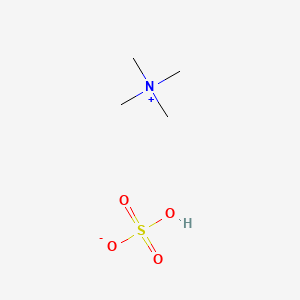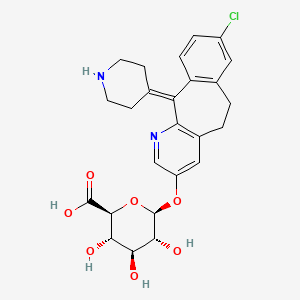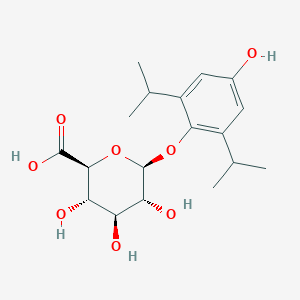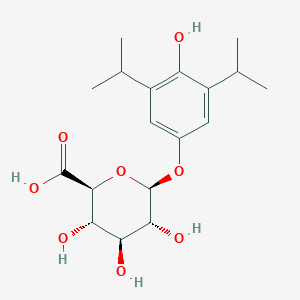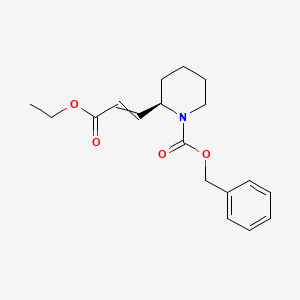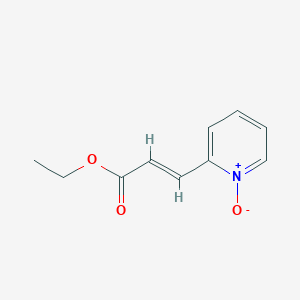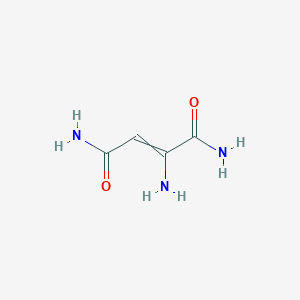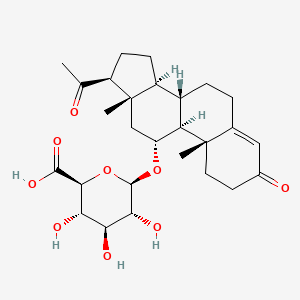
11alpha-Hydroxyprogesterone 11-glucosiduronic acid
描述
11alpha-hydroxyprogesterone 11-glucosiduronic acid is a steroid glucosiduronic acid comprising 11alpha-hydroxyprogesterone having a beta-Dglucosiduronic acid residue attached to the 11-hydroxy group via a glycosidic linkage. It derives from an 11alpha-hydroxyprogesterone.
作用机制
Target of Action
The primary target of 11alpha-Hydroxyprogesterone 11-glucosiduronic acid is 11β-hydroxysteroid dehydrogenase (11β-HSD) . This enzyme plays a crucial role in the conversion of active glucocorticoids to their inactive forms, thereby regulating the local availability of active glucocorticoids .
Mode of Action
This compound acts as a potent competitive inhibitor of both isoforms (1 and 2) of 11β-HSD . By inhibiting 11β-HSD, it prevents the conversion of active glucocorticoids to their inactive forms, thereby increasing the local availability of active glucocorticoids .
Biochemical Pathways
The inhibition of 11β-HSD by this compound affects the glucocorticoid pathway . This leads to an increase in the local concentration of active glucocorticoids, which can bind to glucocorticoid receptors and exert their effects .
Result of Action
The increased availability of active glucocorticoids due to the action of this compound can lead to enhanced glucocorticoid effects . These effects include anti-inflammatory and immunosuppressive actions, as well as effects on metabolism and cardiovascular function .
生化分析
Biochemical Properties
11alpha-Hydroxyprogesterone 11-glucosiduronic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as 11beta-hydroxysteroid dehydrogenase, which is involved in the metabolism of corticosteroids . This interaction prevents the inactivation of endogenous corticosteroids, thereby influencing mineralocorticoid activity and blood pressure regulation . Additionally, this compound exhibits anti-inflammatory, anti-tumor, and anti-oxidative effects .
Cellular Effects
This compound affects various cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of 11beta-hydroxysteroid dehydrogenase, leading to changes in corticosteroid levels and subsequent effects on cell function . The compound’s anti-inflammatory properties also contribute to its impact on cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes such as 11beta-hydroxysteroid dehydrogenase . This binding inhibits the enzyme’s activity, preventing the conversion of active corticosteroids to their inactive forms . Additionally, the compound’s glycosidic linkage to glucosiduronic acid enhances its solubility and bioavailability, facilitating its interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that it can maintain its activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anti-tumor activities . At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions . Understanding these dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in the metabolic pathways of steroids . It interacts with enzymes such as 11beta-hydroxysteroid dehydrogenase, influencing the metabolism of corticosteroids . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s overall physiological effects . Additionally, the glycosidic linkage to glucosiduronic acid facilitates its excretion and reduces its potential for accumulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . The glycosidic linkage to glucosiduronic acid enhances its solubility, facilitating its transport and distribution within the body .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to organelles such as the endoplasmic reticulum and mitochondria . This subcellular localization is essential for its function, as it allows the compound to interact with specific enzymes and biomolecules involved in corticosteroid metabolism .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O9/c1-12(28)16-6-7-17-15-5-4-13-10-14(29)8-9-26(13,2)19(15)18(11-27(16,17)3)35-25-22(32)20(30)21(31)23(36-25)24(33)34/h10,15-23,25,30-32H,4-9,11H2,1-3H3,(H,33,34)/t15-,16+,17-,18+,19+,20-,21-,22+,23-,25+,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTMNZAPPOMZST-RKCIHFDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693627 | |
| Record name | (11alpha)-3,20-Dioxopregn-4-en-11-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77710-64-6 | |
| Record name | (11α)-3,20-Dioxopregn-4-en-11-yl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77710-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11alpha)-3,20-Dioxopregn-4-en-11-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


